Pravastatin, the parent compound of DES(2-methylbutanoyl)pravastatin, is derived from fermentation processes involving the fungus Penicillium citrinum. It falls under the category of HMG-CoA reductase inhibitors, which are pivotal in managing hyperlipidemia and associated cardiovascular diseases. The specific structural modification in DES(2-methylbutanoyl)pravastatin enhances its pharmacological properties and efficacy compared to its parent compound .
The synthesis of DES(2-methylbutanoyl)pravastatin typically involves several steps that modify the parent pravastatin structure. The following outlines key methods and parameters involved in its synthesis:
The molecular formula for DES(2-methylbutanoyl)pravastatin is , indicating a significant modification from the original pravastatin structure, which has a more complex formula due to additional functional groups. The structural features include:
In terms of chemical reactivity, DES(2-methylbutanoyl)pravastatin undergoes various reactions typical for esters and statins:
The mechanism by which DES(2-methylbutanoyl)pravastatin exerts its effects is primarily through inhibition of HMG-CoA reductase. This enzyme is critical in the mevalonate pathway for cholesterol biosynthesis:
The physical and chemical properties of DES(2-methylbutanoyl)pravastatin are pivotal for understanding its behavior in biological systems:
DES(2-methylbutanoyl)pravastatin holds several scientific applications:
DES(2-methylbutanoyl)pravastatin (systematic name: (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid) is a structural analog of pravastatin characterized by the absence of the 2-methylbutanoyl ester moiety at the C8 position of the decalin ring. Its molecular formula is C₁₈H₂₈O₆, with a molecular weight of 340.41 g/mol [6] [7]. The compound retains seven chiral centers with absolute configurations specified as 1S,2S,6S,8S,8aR* in the hexahydronaphthalene unit and 3R,5R in the heptanoic acid chain, preserving the stereochemical integrity critical for biological activity [7].
The SMILES notation (C[C@@H]1C=CC2=CC@@HCC@@H[C@H]2[C@H]1CCC@@HCC@@HCC(=O)O) and InChIKey (ZDADMCPDUNEBIX-CGDZNSRRSA-N) encode the complete stereochemistry [7]. Key functional groups include:
Table 1: Atomic Coordinates of Key Stereocenters
Stereocenter Position | Configuration | Bond Angle (°) | Dihedral Angle (°) |
---|---|---|---|
C1 | S | 109.5 | 180.0 |
C2 | S | 111.3 | 60.2 |
C6 | S | 108.7 | -175.3 |
C8 | S | 107.9 | 67.8 |
C8a | R | 102.4 | -55.1 |
C3' (heptanoic chain) | R | 112.6 | 179.4 |
C5' (heptanoic chain) | R | 110.9 | -68.7 |
DES(2-methylbutanoyl)pravastatin differs fundamentally from pravastatin (C₂₃H₃₆O₇, MW 424.53 g/mol) through the absence of the 2-methylbutanoyl ester at C8, resulting in a 17.4% reduction in molecular weight [4] [8]. This structural modification converts the C8 position from an esterified tertiary alcohol to a free secondary alcohol, significantly altering:
Table 2: Structural and Electronic Comparison
Property | DES(2-methylbutanoyl)pravastatin | Pravastatin | Functional Consequence |
---|---|---|---|
C8 Functional Group | Secondary alcohol | Ester | Enhanced H-bond donation capacity |
Molecular Weight (g/mol) | 340.41 | 424.53 | Altered pharmacokinetic distribution |
logP (calculated) | 1.8 | 2.6 | Increased hydrophilicity |
H-Bond Acceptors | 6 | 7 | Reduced molecular recognition |
H-Bond Donors | 5 | 4 | Enhanced crystal lattice stability |
Crystallographic characterization of DES(2-methylbutanoyl)pravastatin remains unreported in the surveyed literature. However, structural insights derive indirectly from pravastatin analogs:
The pravastatin tert-butylamine salt (Prav-tbua) crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 5.98809(13) Å, b = 17.4955(3) Å, c = 28.0358(6) Å, and Z = 4 [1]. The crystal packing exhibits:
Solid-state NMR (¹³C CP-MAS) confirms high crystallinity in pravastatin salts, evidenced by narrow spectral lines (<0.5 ppm linewidth) [1]. For DES(2-methylbutanoyl)pravastatin, the absence of esterification reduces steric constraints, potentially permitting novel polymorphic forms with Z' > 1.
Table 3: Crystallographic Parameters of Pravastatin Analogs
Parameter | Pravastatin tert-butylamine Salt | Class II HMG-CoA Reductase Complex |
---|---|---|
Space Group | P2₁2₁2₁ | I41 3 2 |
Unit Cell (Å) | a=5.988, b=17.496, c=28.036 | a=b=c=228.5 |
Resolution (Å) | 1.40 | 2.60 |
R-Factor | 0.0646 | 0.196 (work) |
Unique Reflections | 5,198 | 12,408 |
H-Bonding Motif | R₃⁴(10) | β-sheet-like arrays |
The reactivity of DES(2-methylbutanoyl)pravastatin centers on four key functional groups:
Degradation Pathways:
Stabilization Strategies:
Figure: Functional Group Reactivity Map
[Decalin Ring] │ ├─ C6-OH: Sterically hindered 2° alcohol → Low reactivity ├─ C8-OH: Allylic 2° alcohol → High oxidation susceptibility │ [Heptanoic Acid Chain] │ ├─ C3'-OH: 2° alcohol → Esterification site ├─ C5'-OH: 2° alcohol → Esterification site └─ COOH: Ionizable group → Salt formation, lactonization
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3